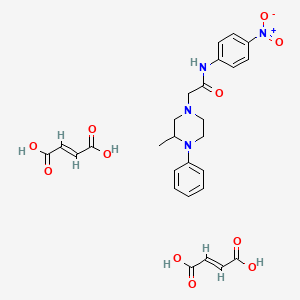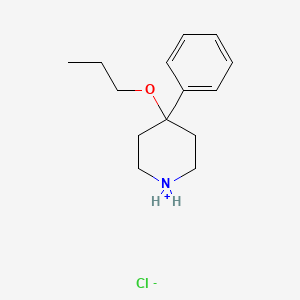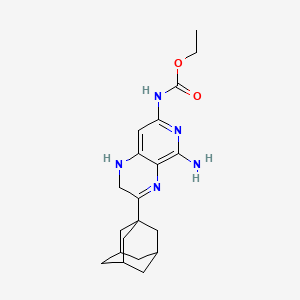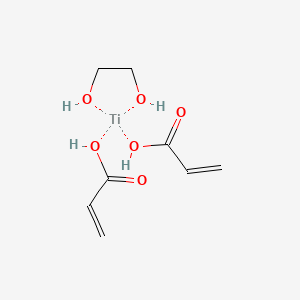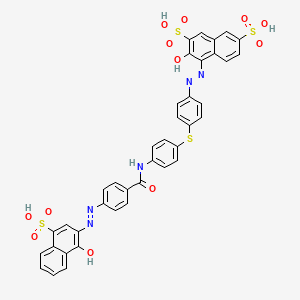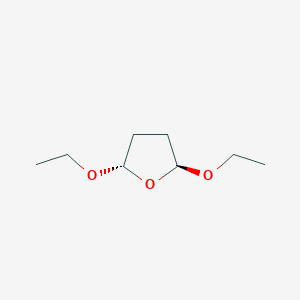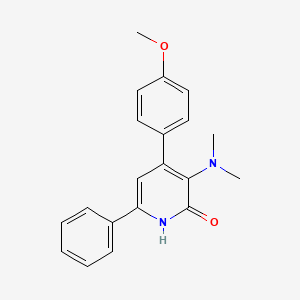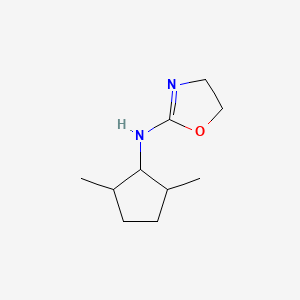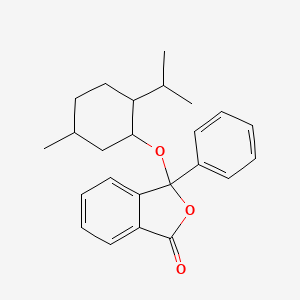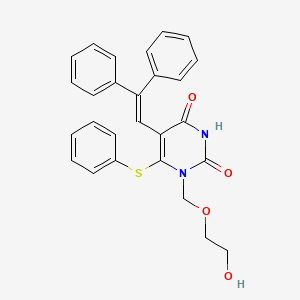
Phosphinous acid, diphenyl-, 1,4-butanediyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinous acid, diphenyl-, 1,4-butanediyl ester is a chemical compound with the molecular formula C28H28O2P2. It is known for its unique structure, which includes 63 bonds, 35 non-hydrogen bonds, 24 multiple bonds, 11 rotatable bonds, 24 aromatic bonds, and 4 six-membered rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinous acid, diphenyl-, 1,4-butanediyl ester typically involves the reaction of diphenylphosphine with 1,4-butanediol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated systems and advanced purification techniques ensures the consistent quality and scalability of the compound. Safety measures are also implemented to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
Phosphinous acid, diphenyl-, 1,4-butanediyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include phosphine oxides, alcohols, and substituted aromatic compounds. These products can be further utilized in various chemical processes and applications .
Scientific Research Applications
Phosphinous acid, diphenyl-, 1,4-butanediyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of phosphinous acid, diphenyl-, 1,4-butanediyl ester involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. It can also participate in redox reactions, affecting the oxidative state of other molecules. The specific pathways and targets depend on the context of its application and the nature of the interacting species .
Comparison with Similar Compounds
Phosphinous acid, diphenyl-, 1,4-butanediyl ester can be compared with other similar compounds, such as:
- Phosphinous acid, diphenyl-, methyl ester
- Phosphinous acid, diphenyl-, ethyl ester
- Phosphinous acid, diphenyl-, propyl ester
These compounds share similar structural features but differ in the length and nature of the ester group. The unique properties of this compound, such as its specific bond configuration and reactivity, make it distinct and valuable for specific applications .
Properties
CAS No. |
10274-30-3 |
|---|---|
Molecular Formula |
C28H28O2P2 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
4-diphenylphosphanyloxybutoxy(diphenyl)phosphane |
InChI |
InChI=1S/C28H28O2P2/c1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30-32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,13-14,23-24H2 |
InChI Key |
QHFWJRMCZQYLFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)OCCCCOP(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




